![molecular formula C10H14N2O2S B1485698 2-{[(1R,2R)-2-hydroxycyclopentyl]sulfanyl}-5-methylpyrimidin-4-ol CAS No. 1933482-59-7](/img/structure/B1485698.png)
2-{[(1R,2R)-2-hydroxycyclopentyl]sulfanyl}-5-methylpyrimidin-4-ol
Overview
Description
2-{[(1R,2R)-2-hydroxycyclopentyl]sulfanyl}-5-methylpyrimidin-4-ol, otherwise known as 2-HCPMS, is a novel organic compound that has recently been studied for its potential applications in scientific research. 2-HCPMS has a unique molecular structure that can be used to synthesize a variety of compounds, and its ability to interact with biological molecules makes it a promising candidate for use in drug discovery and development.
Scientific Research Applications
Clinical Utilization and Antibacterial Properties
The compound 2-{[(1R,2R)-2-hydroxycyclopentyl]sulfanyl}-5-methylpyrimidin-4-ol is part of the broader chemical family of sulfanilamide derivatives, which have been extensively studied for their antibacterial properties. Research dating back to the early 20th century highlighted the effectiveness of such compounds against a wide range of bacterial infections. For instance, sulfadiazine, a related sulfanilamide derivative, was demonstrated to have significant therapeutic benefits in treating bacterial infections, underscoring the potential of this chemical family in medical applications (Finland, Strauss, & Peterson, 1941).
Metabolic Pathways and Biological Monitoring
Understanding the metabolic pathways of related compounds provides insights into the potential research applications of 2-{[(1R,2R)-2-hydroxycyclopentyl]sulfanyl}-5-methylpyrimidin-4-ol. For example, the study of pirimicarb, a pesticide metabolized into hydroxypyrimidines in humans, reveals the body's capacity to process and eliminate such compounds. This research supports the development of biological monitoring frameworks for exposure to similar chemical agents (Hardt, Appl, & Angerer, 1999).
properties
IUPAC Name |
2-[(1R,2R)-2-hydroxycyclopentyl]sulfanyl-5-methyl-1H-pyrimidin-6-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O2S/c1-6-5-11-10(12-9(6)14)15-8-4-2-3-7(8)13/h5,7-8,13H,2-4H2,1H3,(H,11,12,14)/t7-,8-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NZJQXIYSULWBGY-HTQZYQBOSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(NC1=O)SC2CCCC2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CN=C(NC1=O)S[C@@H]2CCC[C@H]2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-{[(1R,2R)-2-hydroxycyclopentyl]sulfanyl}-5-methylpyrimidin-4-ol |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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